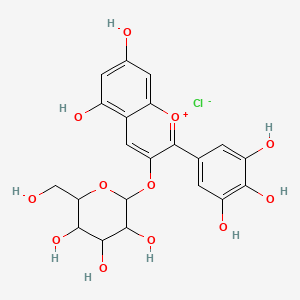

Delphinidin 3-galactoside chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Delphinidin 3-galactoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is responsible for the vibrant purple color in many plants, including berries, eggplants, and certain flowers. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of delphinidin 3-galactoside chloride typically involves the glycosylation of delphinidin with galactose. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as berries and other pigmented fruits. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation and plant cell cultures .

Análisis De Reacciones Químicas

Types of Reactions: Delphinidin 3-galactoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the glycosidic bond in its structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can oxidize this compound, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the compound, affecting the anthocyanin structure and altering its color properties.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted anthocyanins with altered chemical and physical properties .

Aplicaciones Científicas De Investigación

Delphinidin 3-galactoside chloride has a wide range of applications in scientific research:

Chemistry: It is used as a natural dye and a model compound for studying the chemistry of anthocyanins and their interactions with other molecules.

Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress, cellular protection, and aging.

Medicine: Research has shown potential therapeutic effects in cancer prevention, cardiovascular health, and neuroprotection. .

Mecanismo De Acción

The mechanism of action of delphinidin 3-galactoside chloride involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.

Comparación Con Compuestos Similares

Delphinidin 3-galactoside chloride is unique among anthocyanins due to its specific glycosidic linkage and chloride form. Similar compounds include:

- Delphinidin 3-glucoside

- Delphinidin 3-rutinoside

- Delphinidin 3-sambubioside

- Delphinidin 3-arabinoside

These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycosidic moieties and specific biological activities .

Actividad Biológica

Delphinidin 3-galactoside chloride is a glycosylated form of the anthocyanin delphinidin, which is widely studied for its potential health benefits, particularly in cancer prevention, anti-inflammatory effects, and antioxidant properties. This article reviews the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C21H21ClO12

- Molecular Weight : 500.837 g/mol

- CAS Number : 28500-00-7

This compound is characterized by a galactoside moiety at the 3-position of the delphinidin structure, which influences its solubility and biological activity.

Antioxidant Activity

Delphinidin and its derivatives have been shown to exhibit significant antioxidant properties. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. A study highlighted that anthocyanins, including delphinidin derivatives, can lower reactive oxygen species (ROS) levels in endothelial cells, contributing to cardiovascular health and reducing the risk of chronic diseases .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in several in vitro studies. For instance, it has been shown to reduce levels of inflammatory cytokines such as IL-1β and TNF-α in cultured cells. In one study, treatment with delphinidin derivatives significantly decreased the expression of these cytokines, suggesting a potential role in managing inflammatory conditions .

Anticancer Activity

This compound has garnered attention for its anticancer properties. Various studies have explored its effects on different cancer cell lines:

In these studies, this compound was effective in inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism appears to involve modulation of cell signaling pathways related to proliferation and apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : It affects pathways involved in inflammation and apoptosis, such as NF-kB and caspase activation.

- Interaction with Enzymes : Studies have shown that anthocyanins can inhibit enzymes like xanthine oxidase, which is associated with oxidative stress .

- Gene Expression Regulation : Delphinidin derivatives influence the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

A notable case study examined the effects of long-term dietary supplementation with delphinidin-rich extracts on cognitive decline in aging mice. The results indicated improvements in memory function and a reduction in neuroinflammation markers, suggesting potential neuroprotective benefits .

Another study investigated the synergistic effects of delphinidin derivatives combined with chemotherapy agents like oxaliplatin. The combination therapy showed enhanced efficacy against colorectal cancer cells compared to chemotherapy alone, indicating that delphinidin could be a valuable adjunct in cancer treatment strategies .

Propiedades

IUPAC Name |

2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.